N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-32-20-11-10-19-17-28(14-12-18(19)16-20)34(30,31)15-13-27-26(29)25-21-6-2-4-8-23(21)33-24-9-5-3-7-22(24)25/h2-11,16,25H,12-15,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJQIEKHGZINTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
The 6-methoxy-3,4-dihydroisoquinoline scaffold is synthesized via the Bischler-Napieralski reaction. Phenethylamine derivatives are cyclized using phosphoryl chloride (POCl₃) under reflux, followed by reduction with sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline. Methoxy substitution at position 6 is introduced prior to cyclization using methoxy-protected benzaldehyde precursors.
Table 1: Reaction Conditions for Isoquinoline Synthesis
| Starting Material | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenethylamine | POCl₃, toluene | 110°C | 72 |
| 3-Methoxybenzaldehyde | NaBH₄, MeOH | 25°C | 68 |
Sulfonation of the Isoquinoline Core
Sulfonation is achieved by treating 6-methoxy-3,4-dihydroisoquinoline with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by quenching with ice water to isolate the sulfonic acid. Conversion to the sulfonyl chloride is performed using thionyl chloride (SOCl₂), yielding 6-methoxy-3,4-dihydroisoquinoline-2-sulfonyl chloride.
Synthesis of 9H-Xanthene-9-carboxylic Acid Derivatives
Oxidation of 9H-Xanthene to 9H-Xanthen-9-one
9H-Xanthene is oxidized to 9H-xanthen-9-one using chromium trioxide (CrO₃) in acetic acid at 60°C, achieving 89% purity. Alternative methods include Jones oxidation (H₂CrO₄), though with lower yields (73%) due to over-oxidation.
Conversion to 9H-Xanthene-9-carboxylic Acid
The ketone intermediate is subjected to Koch-Haaf carboxylation under high-pressure CO₂ (50 atm) in the presence of sulfuric acid, yielding 9H-xanthene-9-carboxylic acid. This method avoids decarboxylation side reactions observed in Friedel-Crafts approaches.
Table 2: Carboxylation Efficiency Under Varied Conditions
| Catalyst | Pressure (atm) | Temperature | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 50 | 120°C | 65 |
| AlCl₃ | 30 | 100°C | 41 |
Coupling via Sulfonamide Linkage
Formation of the Sulfonamide Ethylamine
The sulfonyl chloride intermediate reacts with ethylenediamine in tetrahydrofuran (THF) at −10°C, forming 2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethylamine. Triethylamine (Et₃N) is used to scavenge HCl, with a 79% isolated yield after silica gel chromatography.
Carboxamide Coupling
Activation of 9H-xanthene-9-carboxylic acid is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. The activated ester reacts with the sulfonamide ethylamine at room temperature for 12 hours, yielding the final product.
Table 3: Coupling Reagent Comparison
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 12 | 78 |
| EDC | CH₂Cl₂ | 24 | 63 |
Optimization and Characterization
Regioselectivity in Sulfonation
Positional selectivity during sulfonation is controlled by steric effects, with the 2-position favored due to reduced steric hindrance compared to the 1-position. DFT calculations support this trend, showing a 3.2 kcal/mol energy difference between transition states.
Photostability of the Xanthene Core
The 9H-xanthene moiety exhibits photolability under UV light (λ = 254 nm), with 15% decomposition observed after 24 hours. Storage under inert atmosphere and amber glass containers is recommended.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide has a range of applications in scientific research:
Chemistry: In chemistry, this compound is often used as a reagent or intermediate in the synthesis of other complex molecules, due to its reactivity and stability under various conditions.
Biology: In biological research, it may be utilized in studies involving enzyme inhibition, cellular signaling pathways, or as a molecular probe to investigate biochemical processes.
Medicine: In the medical field, the compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug development and therapeutic applications.
Industry: Industrial applications could involve its use in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. N-Xanthene Benzenesulfonamide Derivatives
Compounds such as 2,6-dichloro-N-(1,8-dihydroxy-9-oxo-9H-xanthen-3-yl)benzenesulfonamide (9i) and N-(1,8-dihydroxy-9-oxo-9H-xanthen-3-yl)-4-methylbenzenesulfonamide (9j) share the xanthene-carboxamide core but differ in sulfonamide substituents. Key differences include:
- Polarity : Electron-withdrawing groups (e.g., dichloro in 9i ) reduce solubility compared to electron-donating groups (e.g., methyl in 9j ).
- Melting Points : 9i (238–239°C) vs. 9j (218–220°C), reflecting differences in molecular symmetry and intermolecular forces .
Xanthene-Carboxamides with Varied Amide Substituents
- N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide: A logP of 1.8 and molecular weight of 326.35 suggest moderate lipophilicity, suitable for membrane penetration .
- N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide: The methoxyethyl group enhances aqueous solubility (logP = 1.8) compared to cyanophenyl derivatives .
Isoquinoline-Sulfonyl Derivatives
The target compound’s 6-methoxy-3,4-dihydroisoquinoline sulfonyl group is structurally related to 6,7-dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e). Key comparisons:
- Bioactivity: Isoquinoline sulfonamides are known kinase inhibitors; the methoxy group in the target compound may enhance binding to hydrophobic enzyme pockets .
- Synthetic Routes: Both compounds utilize sulfonylation of isoquinoline intermediates, though the target compound employs a carboxamide linkage instead of methylsulfonyl .
Carboxyxanthones
9-Oxo-9H-xanthene-2-carboxylic acid (162) and its analogues (e.g., 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid (163) ) differ in functionalization but share the xanthene scaffold.
- Synthesis: Carboxyxanthones are synthesized via Friedel-Crafts acylation or Ullmann coupling, whereas the target compound uses anthraquinone-2-formyl chloride intermediates .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely parallels methods for benzenesulfonamide derivatives, using formyl chloride intermediates and DIPEA-mediated coupling .
- Bioactivity Potential: Analogues like 9i and 9j show enzyme inhibition, suggesting the target compound could act as a phosphoglycolylating agent or kinase inhibitor .
- Solubility Challenges: The methoxyisoquinoline group may improve solubility compared to halogenated derivatives but could require formulation optimization for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
